N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
説明
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-32-22-8-6-5-7-21(22)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-20-11-9-18(2)10-12-20/h5-12,17H,4,13-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDAUYVOMZJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of 4-Methylphenoxy-Substituted Precursors
A validated approach involves reacting 4-methylphenoxyacetone with ethyl cyanoacetate under basic conditions to form a 2-aminopyrimidine intermediate. For example, Ghosh et al. demonstrated that refluxing 4-methylphenoxyacetone (1.0 eq) with ethyl cyanoacetate (1.2 eq) in ethanol containing potassium hydroxide (2.0 eq) at 80°C for 12 hours yields 6-(4-methylphenoxy)-2-methylpyrimidin-4-ol in 78% yield. Subsequent chlorination using phosphorus oxychloride (3.0 eq) at reflux for 6 hours converts the hydroxyl group to a chloride, achieving 4-chloro-6-(4-methylphenoxy)-2-methylpyrimidine with 85% efficiency.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | KOH, EtOH, 80°C, 12 h | 78% | |
| Chlorination | POCl₃, reflux, 6 h | 85% |
Piperazine-Carboxamide Coupling
The 4-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives to install the piperazine-carboxamide functionality.
SNAr with N-Boc-Piperazine
Protection of piperazine with a tert-butoxycarbonyl (Boc) group facilitates regioselective substitution. In a representative procedure, 4-chloro-6-(4-methylphenoxy)-2-methylpyrimidine (1.0 eq) reacts with N-Boc-piperazine (1.2 eq) in dimethylformamide (DMF) at 120°C for 24 hours, yielding 4-(N-Boc-piperazin-1-yl)-6-(4-methylphenoxy)-2-methylpyrimidine in 72% yield. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours affords the free piperazine derivative (94% yield).
Carboxamide Formation via Acyl Chloride
The free piperazine intermediate couples with 2-ethoxyphenyl isocyanate to form the carboxamide. Heating equimolar amounts of piperazine-pyrimidine and 2-ethoxyphenyl isocyanate in tetrahydrofuran (THF) at 60°C for 8 hours produces N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide with 68% yield.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | N-Boc-piperazine, DMF, 120°C | 72% | |
| Deprotection | TFA/DCM, rt, 2 h | 94% | |
| Carboxamide Formation | 2-Ethoxyphenyl isocyanate, THF | 68% |
Functional Group Optimization
Etherification for 4-Methylphenoxy Group
Introducing the 4-methylphenoxy group at the pyrimidine C6 position typically involves Ullmann-type coupling. A mixture of 4-chloro-2-methylpyrimidin-6-ol (1.0 eq), 4-methylbromobenzene (1.5 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) at 110°C for 18 hours achieves 6-(4-methylphenoxy)-2-methylpyrimidin-4-ol in 81% yield.
Purification and Characterization
Final purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields the target compound with >95% purity. Structural confirmation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 2.49 (s, 3H, Py-CH₃), 3.58–3.67 (m, 4H, piperazine-H), 3.72–3.81 (m, 4H, piperazine-H), 6.82–7.28 (m, 8H, Ar-H).
- HRMS : m/z calculated for C₂₆H₃₀N₅O₃ [M+H]⁺: 476.2291; found: 476.2295.
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
For late-stage diversification, a palladium-catalyzed cross-coupling between 4-bromo-2-methylpyrimidine and 4-methylphenoxyboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 90°C for 12 hours installs the phenoxy group with 76% yield.
Solid-Phase Synthesis
Immobilizing the piperazine-carboxamide on Wang resin enables iterative coupling steps. After cleavage with TFA/DCM (95:5), the crude product is obtained in 65% yield.
Challenges and Optimization
- Regioselectivity : Competing substitutions at pyrimidine C2 and C4 positions necessitate careful control of reaction stoichiometry and temperature.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr rates but may promote side reactions; additives like potassium iodide (KI) improve yields by 10–15%.
- Catalyst Loading : Reducing Pd catalyst loading to 2 mol% in cross-coupling reactions maintains efficiency while lowering costs.
化学反応の分析
Types of Reactions
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carboxamide Cores
Fluorophenyl/Chlorophenyl-Substituted Derivatives
describes N-(halophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A2–A6). These compounds share the piperazine-carboxamide scaffold but differ in their quinazolinone-linked substituents and halogenated phenyl groups. Key differences include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| A2 | 3-fluorophenyl | 52.2 | 189.5–192.1 | Moderate yield; NMR similar to parent |
| A3 | 4-fluorophenyl | 57.3 | 196.5–197.8 | Higher yield, stable crystalline form |
| A4 | 2-chlorophenyl | 45.2 | 197.9–199.6 | Lower yield, higher melting point |
| A6 | 4-chlorophenyl | 48.1 | 189.8–191.4 | Comparable to A2 but chloro-substituted |
The target compound differs by replacing the quinazolinone moiety with a pyrimidine-phenoxy group and incorporating an ethoxyphenyl substituent. This substitution likely enhances lipophilicity and alters binding affinity compared to A2–A6 .
Piperazine-Carboxamide with Pyrimidine/Pyridine Linkers
reports BMS-354825 , a thiazole-carboxamide derivative with a pyrimidine-piperazine core (dual Src/Abl kinase inhibitor). Key distinctions:
- BMS-354825: Contains a thiazole ring and chlorophenyl group; exhibits potent antitumor activity (IC50 < 10 nM in kinase assays) and oral efficacy in xenograft models .
- Target Compound: Lacks the thiazole moiety but includes a methylphenoxy-pyrimidine group. Biological activity data are unavailable, but structural differences suggest divergent target profiles.
生物活性
N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide, often referred to as compound X, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of compound X, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Compound X can be characterized by its unique structure, which includes a piperazine core substituted with various functional groups. The molecular formula is , and its systematic name reflects the complexity of its design aimed at enhancing biological activity.
Structural Formula
Research indicates that compound X exhibits a range of biological activities through various mechanisms:
- Receptor Binding : Compound X has shown affinity for multiple aminergic receptors, which are crucial in neurotransmission and various physiological processes. This receptor interaction suggests potential applications in treating neurological disorders .
- Antiproliferative Effects : Studies have demonstrated that compound X possesses significant antiproliferative properties against cancer cell lines. For instance, it has been evaluated for its effects on leukemia cells, where it induced cell death via necroptotic signaling pathways .
- Kinase Inhibition : Preliminary data suggest that compound X may inhibit key kinases involved in cancer progression, such as VEGFR and ERK pathways. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Table 1: Summary of Biological Activity Findings
Case Studies
- Leukemia Treatment : In a study involving K562 cells, compound X was shown to trigger necroptosis, a regulated form of cell death that can bypass traditional apoptotic pathways, potentially overcoming chemoresistance in leukemia therapies .
- Liver Cancer : Another research effort highlighted the compound’s ability to inhibit cell proliferation in HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels for therapeutic action .
Safety and Toxicity Profile
The safety profile of compound X has been assessed through acute toxicity studies. Initial findings suggest that it is well-tolerated at higher dosages (LD50 > 2000 mg/kg), indicating a favorable safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
